molecular formula C21H28N4O4 B12161355 methyl 6-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)hexanoate

methyl 6-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)hexanoate

Cat. No.: B12161355
M. Wt: 400.5 g/mol
InChI Key: AYTTUSYHJYFDLS-UHFFFAOYSA-N
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Description

Methyl 6-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)hexanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a methoxyphenyl group with a tetrahydroimidazopyridine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)hexanoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include phosphorus oxychloride, which is used for refluxing at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)hexanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific pathways or receptors.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism by which methyl 6-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)hexanoate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. For example, it may inhibit the NF-kB inflammatory pathway by interacting with active residues of the NF-kB protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)hexanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike apixaban, which is primarily used as an anticoagulant, this compound’s broader range of reactivity and potential biological activities make it a versatile tool for scientific research.

Biological Activity

Methyl 6-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)hexanoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Imidazopyridine Core : This moiety is known for various biological activities, including anti-inflammatory and anticancer effects.
  • Methoxyphenyl Group : The presence of the methoxy group is associated with enhanced lipophilicity and may influence the compound's interaction with biological targets.
  • Carboxamide Functionality : This group often contributes to the compound's ability to form hydrogen bonds, enhancing binding affinity to target proteins.

Anticancer Properties

Several studies have indicated that imidazopyridine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that these compounds can inhibit the proliferation of glioma cells by interfering with cell cycle progression and inducing cell death through pathways such as necroptosis and autophagy .
  • Targeting Specific Pathways : Compounds in this class may inhibit key signaling pathways involved in cancer progression, such as the AKT/mTOR pathway .

Anti-inflammatory Activity

Imidazopyridine derivatives have also demonstrated anti-inflammatory effects. For example:

  • Compounds have been shown to reduce pro-inflammatory cytokine production in vitro and in vivo models of inflammation .
  • The anti-inflammatory mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide synthase (NOS) activity.

Study 1: Anticancer Efficacy in Glioma Models

In a preclinical study assessing the efficacy of imidazopyridine derivatives against glioma cells:

  • Methodology : Cell viability assays were performed using various concentrations of the compound.
  • Results : The compound exhibited an IC50 value indicating potent cytotoxicity against glioma cells while sparing normal astrocytes .

Study 2: Anti-inflammatory Effects in Animal Models

A separate study focused on the anti-inflammatory properties of related compounds:

  • Methodology : Animal models were treated with the compound prior to inducing inflammation.
  • Results : Significant reductions in edema and inflammatory markers were observed compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Inhibition of enzymes critical for tumor growth and inflammation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 6-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate

InChI

InChI=1S/C21H28N4O4/c1-28-16-9-7-15(8-10-16)20-19-17(23-14-24-19)11-13-25(20)21(27)22-12-5-3-4-6-18(26)29-2/h7-10,14,20H,3-6,11-13H2,1-2H3,(H,22,27)(H,23,24)

InChI Key

AYTTUSYHJYFDLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NCCCCCC(=O)OC)NC=N3

Origin of Product

United States

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